2-Aminospiro[3.3]heptan-7-ol;hydrochloride
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Overview
Description
2-Aminospiro[33]heptan-7-ol;hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group and a hydroxyl group attached to a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptan-7-ol;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be constructed through a cyclization reaction. This often involves the use of a suitable precursor, such as a dihaloalkane, which undergoes intramolecular cyclization in the presence of a base.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through subsequent functionalization reactions
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.3]heptan-7-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-Aminospiro[3.3]heptan-7-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aminospiro[3.3]heptan-7-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can confer unique binding properties, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Aminospiro[3.3]heptan-2-ol;hydrochloride: Similar spirocyclic structure with different functional group positions.
2-Aminospiro[3.3]heptan-1-ol;hydrochloride: Another spirocyclic compound with a different hydroxyl group position.
Uniqueness
2-Aminospiro[3.3]heptan-7-ol;hydrochloride is unique due to its specific functional group arrangement, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-aminospiro[3.3]heptan-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-3-7(4-5)2-1-6(7)9;/h5-6,9H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGOJYSCXBIUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408964-24-7 |
Source
|
Record name | 6-aminospiro[3.3]heptan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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